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An In-Depth Technical Guide to (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid: Properties,
Synthesis, and Applications in Modern Drug Discovery

Abstract

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid has emerged as a pivotal building block in
medicinal chemistry and organic synthesis. Its unique electronic and structural properties,
conferred by the fluorine and methoxy substituents on the pyridine ring, make it an invaluable
reagent for creating complex molecules. This guide provides a comprehensive technical
overview for researchers, scientists, and drug development professionals, detailing the
compound's core molecular profile, including its precise molecular weight, physicochemical
properties, and a representative synthetic pathway. We delve into the mechanistic rationale
behind its synthesis and application, particularly in the context of palladium-catalyzed cross-
coupling reactions. Furthermore, this document outlines essential quality control parameters,
key applications in pharmaceutical and diagnostic development, and critical safety and
handling protocols to ensure its effective and safe utilization in the laboratory.

Core Molecular Profile and Physicochemical
Properties

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid, a class
of organoboron compounds widely used in organic synthesis.[1] Its utility is primarily derived
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from its stability and versatile reactivity in forming carbon-carbon and carbon-heteroatom
bonds.[2]

Chemical Structure and ldentifiers

The structure features a pyridine ring functionalized with a boronic acid group at the 3-position,
a fluorine atom at the 5-position, and a methoxy group at the 6-position. This specific
arrangement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups
significantly influences the reactivity of the boronic acid moiety.

Caption: Chemical structure of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid.

Molecular Formula and Weight

The molecular formula of the compound is CeH7BFNOs3.[3][4] Its molecular weight is a critical
parameter for all experimental and industrial applications, essential for accurate reagent
measurement and stoichiometric calculations.

Molecular Weight Calculation:

Carbon (C): 6 atoms x 12.011 u = 72.066 u
e Hydrogen (H): 7 atoms x 1.008 u = 7.056 u
e Boron (B): 1 atom x 10.81 u=10.81u

e Fluorine (F): 1 atom x 18.998 u = 18.998 u

e Nitrogen (N): 1 atom x 14.007 u = 14.007 u
e Oxygen (O): 3 atoms x 15.999 u = 47.997 u

» Total Molecular Weight: 170.934 u (often rounded to 170.93 or 170.94 g/mol in supplier
catalogs).[3][4]

Physicochemical Data Summary

The following table summarizes the key properties and identifiers for this reagent, compiled
from authoritative chemical databases and supplier information.
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Property Value Source(s)
Molecular Weight 170.94 g/mol [4]
Molecular Formula CeH7BFNO3 [3114]
CAS Number 856250-60-7 [31[4]
White to off-white crystalline
Appearance [3]
powder

(5-fluoro-6-methoxypyridin-3-
IUPAC Name ) ) [4]
yl)boronic acid

Purity (Typical) 98 - 105% (by titration) [3]
N Store at 2 - 8 °C, under inert
Storage Conditions [3]
atmosphere

The Strategic Importance of Boronic Acids in Drug
Discovery

Boronic acids are not merely synthetic intermediates; they are a class of compounds with
unique physicochemical properties that make them highly valuable in drug design.[2] Their
ability to act as bioisosteres of carboxylic acids and form reversible covalent bonds with diols—
present in many biological targets—has driven their incorporation into therapeutic agents.[2]
The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®) in
2003, a proteasome inhibitor for treating multiple myeloma.[2] Since then, several others have
been approved, including Vaborbactam, a 3-lactamase inhibitor.[2][5]

The rise of boronic acids in medicinal chemistry is due to several desirable features[2][5]:

o Versatile Reactivity: They are exceptionally effective in Suzuki-Miyaura cross-coupling
reactions, one of the most robust methods for forming C-C bonds.[3]

« Stability: Arylboronic acids are generally stable to air and moisture, making them easy to
handle and store compared to more reactive organometallic reagents.[2]
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o Low Toxicity: The boronic acid functional group is typically well-tolerated, and its metabolic
byproduct, boric acid, is considered a "green compound"” that can be eliminated by the body.

[2]

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a prime example of a "next-generation”
building block, where the pyridine core and its substituents are strategically chosen to fine-tune
the properties of the final drug candidate, such as efficacy, selectivity, and pharmacokinetic
profile.[3]

Representative Synthesis and Mechanistic Insights

While the exact proprietary synthesis methods may vary, a common and logical approach for
preparing pyridyl boronic acids involves a lithium-halogen exchange reaction on a suitable
precursor, followed by quenching with a borate ester. This method offers high yields and is
adaptable to various substituted pyridines.[1]

A Plausible Synthetic Workflow

The following protocol is a representative, field-proven method adapted from established
procedures for analogous compounds.[1] The causality for each step is explained to provide a
deeper understanding of the process.

Step 1: Precursor Preparation (Not Shown) The synthesis begins with a suitable precursor,
such as 3-bromo-5-fluoro-6-methoxypyridine. This starting material provides the correct
arrangement of substituents and a halogen "handle" for the subsequent metallation step.

Step 2: Lithiation and Borylation

 Inert Atmosphere: A reaction vessel is charged with the brominated precursor and an
anhydrous aprotic solvent like tetrahydrofuran (THF). The system is maintained under an
inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive
organolithium intermediate by atmospheric moisture or oxygen.

o Low-Temperature Cooldown: The solution is cooled to a low temperature, typically -78 °C (a
dry ice/acetone bath). This is critical to control the highly exothermic lithium-halogen
exchange and prevent side reactions, such as the reaction of the generated lithiopyridine
with another molecule of the starting material.
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» Organolithium Addition: An organolithium reagent, most commonly n-butyllithium (n-BulLi), is
added dropwise. The n-BuLi rapidly exchanges with the bromine atom on the pyridine ring,
generating the highly nucleophilic 3-lithiopyridine intermediate.

o Borylation Quench: A trialkyl borate, such as triisopropyl borate (B(QiPr)s), is added to the
reaction mixture. The nucleophilic carbon of the lithiopyridine attacks the electrophilic boron
atom of the borate ester. This step must also be performed at low temperature to prevent the
addition of more than one lithiopyridine equivalent to the boron center.

e Warming: After the addition is complete, the reaction is allowed to slowly warm to room
temperature.

Step 3: Hydrolysis and Isolation

» Acidic Workup: The reaction is quenched by the addition of an aqueous acid (e.g., HCI). This
step serves two purposes: it hydrolyzes the boronic ester intermediate to the desired boronic
acid and neutralizes any remaining organolithium reagent.

o Extraction & Purification: The aqueous and organic layers are separated. The product is
typically extracted, dried, and purified, often by recrystallization or column chromatography,
to yield the final white to off-white crystalline solid.[3]

Quench with
Triisopropyl Borate
(B(OiP1)3)

Aqueous Acidic
Intermediate Boronic Ester H Workup (HCI)

(5-Fluoro-6-methoxypyridin-3-ylboronic Acid
(Final Product)

3-Bromo-5-fluoro-6-methoxypyridine
in Anhydrous THF

3-Lithio-5-fluoro-6-methoxypyridine
(Highly Reactive Interme diate)

Click to download full resolution via product page

Caption: Representative workflow for the synthesis of a pyridyl boronic acid.

Quality Control and Characterization

Ensuring the identity and purity of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is
paramount for its successful application and for the reproducibility of experimental results. A
self-validating system of quality control involves a combination of techniques.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.chemimpex.com/products/40354
https://www.benchchem.com/product/b1461676?utm_src=pdf-body-img
https://www.benchchem.com/product/b1461676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Purity Assessment by Titration: As noted by suppliers, a common method for determining the
purity of boronic acids is through titration.[3] This quantitative analysis measures the acidic
content and provides an assay value, which can sometimes exceed 100% if the sample
contains partially dehydrated forms like boroxines (anhydrides).

 Structural Confirmation by NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the
most powerful tool for confirming the chemical structure.

o H NMR: The proton NMR spectrum would be expected to show distinct signals for the two
aromatic protons on the pyridine ring, the methoxy group protons, and the exchangeable
protons of the B(OH)z group.

o 18C NMR: This provides information on the carbon skeleton of the molecule.

o 1F NMR & 1B NMR: These specialized techniques can be used to directly observe the
fluorine and boron atoms, respectively, providing unambiguous confirmation of their
presence and chemical environment.[6]

e Melting Point Analysis: A sharp and consistent melting point range is a good indicator of high
purity.

Key Applications in Research and Development

The unique substitution pattern of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid makes it a
highly sought-after reagent in several advanced applications.[3]

Suzuki-Miyaura Cross-Coupling Reactions

This is the primary application for this compound.[3] It serves as the organoboron partner in
palladium-catalyzed reactions to couple the (5-fluoro-6-methoxypyridin-3-yl) moiety with various
aryl or heteroaryl halides or triflates. This reaction is a cornerstone of modern pharmaceutical
synthesis, enabling the construction of complex biaryl structures found in many drug
candidates targeting cancer and infectious diseases.[2][3]
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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Diagnostics

Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is
exploited in bioconjugation to link molecules to sugars, glycoproteins, or other biomolecules.
This allows researchers to attach drugs or imaging agents to specific biological targets, thereby
improving specificity and reducing off-target effects.[3] In diagnostics, this interaction can be
used in assays for the sensitive and specific detection of biomolecules.[3]

Materials Science

The unique chemical properties of this compound also lend themselves to applications in
material science, such as in the development of advanced sensors or as components in
catalysts where its electronic features can facilitate efficient chemical reactions.[3]

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the
reagent. The following guidelines are synthesized from standard safety data sheets (SDS) for
similar boronic acids.[7][8]
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o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety glasses or goggles, and a lab coat.[7][8]

» Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of the powder.[7] Boronic acids are often classified as causing respiratory irritation.

[7]

e Hazard Identification: This compound is typically classified as causing skin irritation (H315),
serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

o First Aid Measures:
o Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention.[7][8]

o Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you
feel unwell, call a poison center or doctor.[7]

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place
as recommended (typically 2-8 °C).[3][8] The compound should be stored away from
incompatible materials such as strong oxidizing agents and strong acids.[8]

» Disposal: Dispose of chemical waste in accordance with local, regional, and national
regulations. Do not let the product enter drains.[7]

Conclusion

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid, with a molecular weight of approximately
170.94 g/mol , is more than just a chemical reagent; it is an enabling tool for innovation in drug
discovery and material science. Its well-defined structure and predictable reactivity in powerful
synthetic methods like the Suzuki-Miyaura coupling allow scientists to construct novel
molecular architectures with high precision. Understanding its core properties, synthetic origins,
and safe handling protocols is fundamental to harnessing its full potential in advancing
scientific research and developing next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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